molecular formula C22H24N2OS B2795626 N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide CAS No. 568567-12-4

N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide

Cat. No. B2795626
M. Wt: 364.51
InChI Key: DWQVWRNFAFXREG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, which are part of the structure of the compound, has been extensively studied. For instance, heteroaromatic tosylates and phosphates can be used as electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature, allowing good functional group tolerance with full conversion within minutes . Another method involves a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles, which hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .


Molecular Structure Analysis

The molecular structure of N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide is defined by its molecular formula, C22H24N2OS. It contains a quinoline moiety, which is a type of nitrogen-containing heterocycle, attached to a thioacetamide group via a sulfur atom.


Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, they can be deoxygenated using Hantzsch esters as the stoichiometric reductants in a visible light-mediated metallaphotoredox catalysis . This reaction tolerates a wide range of functional groups, such as carbamates, esters, ketones, nitrile groups, nitro groups, and halogens .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Evren et al. (2019) discusses the synthesis and evaluation of thiazole derivatives for anticancer activities, highlighting the process of reacting specific acetamides with mercapto derivatives to produce compounds with potential anticancer properties. This study's approach to chemical synthesis and structural elucidation of compounds offers a methodology that could be applicable to the synthesis and analysis of N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide derivatives (Evren et al., 2019).

Antimicrobial and Hemolytic Activity

  • Research by Gul et al. (2017) on the synthesis, antimicrobial evaluation, and hemolytic activity of 1,3,4-oxadiazole compounds, including acetamide derivatives, demonstrates their activity against selected microbial species. The methods and findings of this study could provide a framework for assessing the antimicrobial potential of N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide derivatives (Gul et al., 2017).

Anti-inflammatory and Analgesic Activities

  • Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and tested them for analgesic, anti-inflammatory, and ulcerogenic index activities. This study provides insight into the potential therapeutic applications of related compounds in managing inflammation and pain (Alagarsamy et al., 2015).

Antibacterial Activity

  • Le et al. (2018) explored the antibacterial activity of new 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives. Such studies underscore the importance of structure-activity relationships in designing compounds with enhanced antibacterial properties, which could be relevant for the development of N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide derivatives as antibacterial agents (Le et al., 2018).

properties

IUPAC Name

N-(4-tert-butylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-15-13-21(24-19-8-6-5-7-18(15)19)26-14-20(25)23-17-11-9-16(10-12-17)22(2,3)4/h5-13H,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQVWRNFAFXREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide

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